4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride
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Overview
Description
The compound is a complex organic molecule. It contains a benzoyl group which is substituted with bis(2,2,2-trifluoroethoxy) groups . This structure is similar to N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea .
Molecular Structure Analysis
The molecular structure of the compound seems to be complex due to the presence of multiple functional groups. The compound contains a benzoyl group substituted with bis(2,2,2-trifluoroethoxy) groups .Scientific Research Applications
Antioxidant Capacity Assays and Reaction Pathways
Studies have delved into the mechanisms underlying antioxidant capacity assays, such as the ABTS/PP decolorization assay. Such assays are crucial for evaluating the antioxidant potential of compounds, including those with complex structures similar to 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride. The elucidation of reaction pathways offers insights into how such compounds could interact with radicals, potentially forming adducts or undergoing oxidation without coupling. This knowledge is vital for assessing the antioxidant capabilities of new compounds (Ilyasov et al., 2020).
Antineoplastic Agent Development
The discovery and investigation of compounds with potential as antineoplastic agents highlight the significance of novel structures in cancer treatment. Compounds exhibiting selective toxicity towards tumor cells and modulating multi-drug resistance demonstrate the therapeutic potential of novel chemical entities. Such research underscores the importance of structure-activity relationships and the development of delivery systems for candidate antineoplastic drugs (Hossain et al., 2020).
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, including triazines and their analogs, possess a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, and antimalarial properties. The exploration of heterocyclic compounds bearing specific scaffolds, like triazine, provides a foundation for developing future drugs with enhanced pharmacological profiles. Such studies are pertinent for understanding the utility of complex heterocyclic structures in drug discovery and development (Verma et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing the rise in blood sugar levels after a meal.
Biochemical Pathways
The affected pathway is the carbohydrate digestion pathway . By inhibiting α-amylase and α-glucosidase, the compound disrupts this pathway, leading to a decrease in the rate of carbohydrate digestion. This results in a slower and more controlled release of glucose into the bloodstream .
Result of Action
The molecular effect of the compound’s action is the inhibition of α-amylase and α-glucosidase activity, leading to a decrease in the rate of carbohydrate digestion . On a cellular level, this can result in a reduction in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O4.ClH/c18-16(19,20)10-28-12-1-2-14(29-11-17(21,22)23)13(9-12)15(26)24-3-4-25-5-7-27-8-6-25;/h1-2,9H,3-8,10-11H2,(H,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFVIRRYBMPQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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